N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-25-12-14-26(15-13-25)20(17-8-10-19(29-2)11-9-17)16-23-21(27)22(28)24-18-6-4-3-5-7-18/h3-11,20H,12-16H2,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLAFMDXTAAKOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 4-methoxybenzaldehyde with 4-methylpiperazine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Oxalamide Formation: The final step involves the reaction of the amine with oxalyl chloride and aniline to form the desired oxalamide compound. This step is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The oxalamide linkage can be reduced to the corresponding amine under reductive conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution on the Oxalamide Nitrogen
N1-(4-ethylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide (CAS: 1049418-06-5)
- Molecular Formula : C23H30N4O3 (MW: 410.5 g/mol).
- Key Differences :
- The terminal phenyl group is replaced with a 4-ethylphenyl substituent.
- The piperazine ring is functionalized with a 4-(4-methoxyphenyl) group instead of 4-methyl.
- Implications :
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide (CAS: 903255-42-5)
- Key Difference : The terminal phenyl group is substituted with a 1-phenylethyl chain.
- Increased alkyl chain length might improve membrane permeability but reduce aqueous solubility .
Modifications to the Piperazine Ring
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide (CAS: 921901-84-0)
- Key Differences: Incorporation of a tetrahydroquinolin bicyclic system instead of the 4-methoxyphenyl group.
- Implications: The rigid tetrahydroquinolin moiety may enhance binding affinity to hydrophobic pockets in target proteins. The bicyclic system could reduce metabolic degradation compared to the monocyclic 4-methoxyphenyl group .
Heterocyclic Additions
N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide (CAS: 894032-31-6)
- Molecular Formula : C21H19N5O3S (MW: 421.5 g/mol).
- Key Differences :
- Replacement of the piperazine-ethyl chain with a thiazolo[3,2-b][1,2,4]triazol heterocycle.
- Structural rigidity may limit conformational flexibility, affecting target selectivity .
Positional Isomerism Considerations
- highlights the critical role of substituent position in biological activity, as seen in fentanyl analogs. For the target compound, the para-methoxy group on the phenyl ring is optimal for electronic and steric interactions. Ortho- or meta-substituted analogs (if synthesized) might exhibit reduced efficacy due to altered binding geometries .
Comparative Data Table
| CAS Number | Molecular Formula | Molecular Weight | Key Structural Modifications | Potential Impact on Properties |
|---|---|---|---|---|
| 903255-42-5 | C24H32N4O3 | 424.5 | N2-phenyl | Baseline structure |
| 1049418-06-5 | C23H30N4O3 | 410.5 | N2-4-ethylphenyl; 4-methoxyphenyl-piperazine | Increased lipophilicity |
| 921901-84-0 | Not provided | Not provided | Tetrahydroquinolin moiety | Enhanced receptor affinity |
| 894032-31-6 | C21H19N5O3S | 421.5 | Thiazolo-triazol heterocycle | Improved π-stacking; reduced flexibility |
Biological Activity
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article will explore the biological activity of this compound, focusing on its mechanism of action, target interactions, and relevant research findings.
- Molecular Formula : C22H27N5O5
- Molecular Weight : 441.5 g/mol
- CAS Number : 898451-54-2
The primary biological activity of this compound is attributed to its interaction with specific biological targets, particularly Cathepsin S , a lysosomal cysteine protease. The inhibition of Cathepsin S is thought to modulate various cellular processes, including immune responses and apoptosis.
Target Interaction
- Target Enzyme : Cathepsin S
- Mode of Action : Inhibition of protease activity leading to altered cellular signaling pathways.
In Vitro Studies
Research has demonstrated that compounds similar to this compound exhibit potent inhibitory effects on various receptors. For instance, studies have shown that piperazine derivatives can act as selective ligands for the 5-HT_1A receptor , with affinities in the low nanomolar range .
| Compound | K_i (nM) | Target |
|---|---|---|
| Compound A | 1.2 | 5-HT_1A |
| Compound B | 21.3 | 5-HT_1A |
In Vivo Studies
In vivo studies on related compounds have indicated neuroprotective effects. For example, a related piperazine derivative showed significant prolongation of survival time in mice subjected to acute cerebral ischemia, suggesting potential applications in neuroprotection .
| Study Focus | Result |
|---|---|
| Acute Cerebral Ischemia | Prolonged survival time in mice |
| Neuroprotective Activity | Significant reduction in mortality rate |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective properties of a compound structurally related to this compound. Mice treated with the compound exhibited improved outcomes in models of ischemic stroke, highlighting its potential for treating neurodegenerative conditions.
Case Study 2: Immune Modulation
Another study explored the effects of Cathepsin S inhibition on immune responses. The results indicated that inhibition led to decreased inflammation markers in tissue samples, suggesting that compounds targeting this protease could be beneficial in autoimmune diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide, and how can reaction yields be optimized?
- The compound can be synthesized via nucleophilic substitution or coupling reactions. Key steps include the formation of the ethyl linker between the 4-methoxyphenyl and 4-methylpiperazine moieties, followed by oxalamide coupling. Optimizing yields involves controlling reaction temperature (e.g., 0–5°C for sensitive intermediates) and using catalysts like HATU for amide bond formation. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and characterization by ¹H/¹³C NMR (δ 2.3–3.1 ppm for piperazine protons) are critical .
Q. Which analytical techniques are most effective for structural confirmation of this compound?
- X-ray crystallography (using SHELX programs for refinement ) resolves absolute configuration, particularly for chiral centers. NMR spectroscopy identifies proton environments (e.g., methoxy singlet at δ ~3.8 ppm, piperazine splitting patterns). High-resolution mass spectrometry (HR-MS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₉N₄O₃: 409.2234) .
Q. How can researchers validate purity and identify common impurities?
- HPLC-UV (C18 column, acetonitrile/water + 0.1% TFA) with a retention time of ~8.2 min is standard. Impurities include unreacted 4-methoxyphenyl intermediates or oxalamide byproducts (e.g., mono-coupled derivatives). Compare against pharmacopeial impurity standards (e.g., EP/JP monographs) .
Advanced Research Questions
Q. What strategies address crystallographic polymorphism in this compound?
- Polymorphism screening involves recrystallization from solvents like ethanol/water or toluene. Use SHELXL for refining high-resolution structures and detecting lattice variations. Differential scanning calorimetry (DSC) identifies thermal transitions (e.g., melting endotherms) to distinguish polymorphs .
Q. How can impurity profiles be linked to synthetic pathways?
- LC-MS/MS traces impurities to specific steps:
- Step 1: Residual 4-methoxybenzyl chloride (m/z 156.02) indicates incomplete substitution.
- Step 2: N-Phenyloxalamide dimer (m/z 580.3) suggests overcoupling.
Quantify using external calibration curves and threshold limits (<0.15% per ICH guidelines) .
Q. What structural modifications enhance target binding affinity in SAR studies?
- Replace the 4-methylpiperazine with 4-cyclopropylpiperazine to increase lipophilicity (logP ↑0.3) or substitute the methoxy group with trifluoromethoxy for metabolic stability. Compare binding data (IC₅₀) using radioligand assays for receptors like H1/H4 .
Q. How is metabolic stability assessed in preclinical studies?
- Conduct in vitro microsomal assays (human liver microsomes, NADPH cofactor) to measure half-life (t₁/₂). Use LC-QTOF to identify phase I metabolites (e.g., O-demethylation at 4-methoxyphenyl, m/z shift −14.02). Optimize via deuteration at labile positions .
Q. What methods resolve enantiomeric excess in chiral derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
